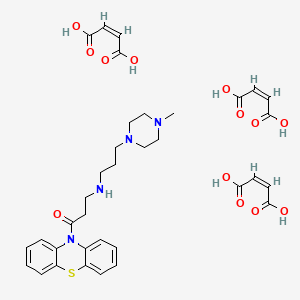

10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate

Description

Properties

CAS No. |

105432-30-2 |

|---|---|

Molecular Formula |

C35H42N4O13S |

Molecular Weight |

758.8 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-[3-(4-methylpiperazin-1-yl)propylamino]-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C23H30N4OS.3C4H4O4/c1-25-15-17-26(18-16-25)14-6-12-24-13-11-23(28)27-19-7-2-4-9-21(19)29-22-10-5-3-8-20(22)27;3*5-3(6)1-2-4(7)8/h2-5,7-10,24H,6,11-18H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |

InChI Key |

GWTFCLDKJHLYJN-UKFGXMPHSA-N |

Isomeric SMILES |

CN1CCN(CC1)CCCNCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCNCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenothiazine Core

- The phenothiazine core (C12H9NS) is traditionally synthesized by cyclization of 2-substituted diphenyl sulfides or by Bernthsen’s method involving diphenylamine and sulfur at elevated temperatures (Bernthsen synthesis, 1883).

- Modern methods favor controlled cyclization of 2-halodiphenyl sulfides with sulfur sources under catalytic conditions to yield phenothiazine.

Synthesis of the Beta-Alanyl Derivative

- The beta-alanyl group (beta-alanine moiety) is introduced via amide bond formation between the secondary amine of the piperazine substituent and beta-alanine.

- Typical procedure:

- Activation of beta-alanine carboxyl group using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar additives to increase yield and reduce side reactions.

- Reaction with the free secondary amine on the 4-methylpiperazine ring of the perazine derivative to form the amide linkage.

- Purification of the beta-alanyl phenothiazine derivative by crystallization or chromatography.

Formation of the Trimaleate Salt

- The trimaleate form indicates that the compound is isolated as a salt with maleic acid in a 1:2 molar ratio (compound:maleic acid).

- Salt formation method:

- Dissolution of the beta-alanyl phenothiazine derivative in an appropriate solvent such as methanol or ethanol.

- Addition of maleic acid in stoichiometric excess to ensure complete salt formation.

- Stirring at ambient temperature or slight warming to facilitate salt crystallization.

- Isolation of the trimaleate salt by filtration or crystallization.

- Drying under vacuum to yield the final compound as a crystalline solid.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of phenothiazine core | Diphenylamine + sulfur, heat (Bernthsen method) or cyclization of 2-halodiphenyl sulfides | Established method for phenothiazine scaffold |

| 2 | Alkylation at N-10 with 3-(4-methyl-1-piperazinyl)propyl halide | Phenothiazine + 3-(4-methyl-1-piperazinyl)propyl chloride/bromide, base (K2CO3), solvent (DMF) | Forms perazine |

| 3 | Coupling with beta-alanine | Perazine + activated beta-alanine (DCC/HOBt) | Amide bond formation |

| 4 | Salt formation with maleic acid | Beta-alanyl derivative + maleic acid, solvent (MeOH), crystallization | Forms trimaleate salt |

Research Discoveries and Considerations

- The parent compound perazine (10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine) is well-documented as an antipsychotic agent with known synthetic routes and physical properties (melting point 51-53°C, slight solubility in water and methanol).

- The introduction of the beta-alanyl group likely modifies pharmacokinetic properties and solubility, potentially improving bioavailability or reducing toxicity.

- Formation of the trimaleate salt enhances compound stability and crystallinity, facilitating formulation.

- The stereochemistry of the double bond in the maleate (Z-configuration) is crucial for salt formation and stability.

- Safety profiles indicate the compound is moderately toxic and should be handled with care during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced phenothiazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced phenothiazine derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential antipsychotic and antiemetic effects.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate involves interaction with multiple molecular targets:

Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, leading to its antipsychotic effects.

Serotonin Receptors: Interaction with serotonin receptors could contribute to its antiemetic properties.

Histamine Receptors: Antagonism at histamine receptors may result in antihistaminic effects.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Differences

The table below highlights structural and functional contrasts with related compounds:

Key Observations :

- Beta-alanyl vs.

- Trimaleate vs. Dimaleate : The trimaleate salt (three maleic acid equivalents) may improve aqueous solubility compared to prochlorperazine’s dimaleate form .

- Conformational Effects: The nitrophenyl ethynyl group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine introduces steric bulk and electron-withdrawing effects, reducing its suitability for CNS applications compared to piperazinyl derivatives .

Pharmacological and Binding Properties

Calcium-Dependent Protein Binding

Phenothiazines like trifluoperazine selectively inhibit calcium-dependent cyclic nucleotide phosphodiesterase (PDE) activation by binding to its protein activator (Kd = 1 µM in presence of Ca²⁺) . While the target compound’s binding data are unavailable, structural similarities suggest it may share this mechanism. However, the beta-alanyl side chain could reduce affinity compared to trifluoperazine’s simpler substituents.

Selectivity for CNS Targets

Prochlorperazine and thieethylperazine act on dopamine D₂ receptors and chemoreceptor trigger zones (CTZ) for antiemetic effects. The target compound’s beta-alanyl group may redirect activity toward peripheral or non-CNS targets, given its designation for organic synthesis rather than direct therapeutic use .

Physicochemical and Crystallographic Comparisons

- Crystal Packing: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1, Z = 2) with distinct π-π interactions from the nitrophenyl group . The target compound’s trimaleate salt likely adopts a different packing arrangement due to ionic interactions.

- Solubility : Trimaleate salts generally exhibit higher water solubility than free bases or dimaleates, critical for formulation stability .

Biological Activity

10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate is a phenothiazine derivative that has garnered attention for its potential biological activities. Phenothiazines are a class of compounds primarily known for their neuroleptic properties, but they also exhibit a range of other biological effects, including anticancer and antimicrobial activities.

- Molecular Formula : CHNOS

- Molecular Weight : 758.792 g/mol

- CAS Number : 105432-30-2

Phenothiazines, including this compound, primarily exert their effects through the blockade of dopamine receptors, particularly D2 receptors in the central nervous system. This action is crucial for their antipsychotic effects. Additionally, they have been shown to inhibit calmodulin and protein kinase C, which are involved in various cellular signaling pathways, thereby contributing to their anticancer properties .

Anticancer Activity

Research indicates that phenothiazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, which may enhance its efficacy against cancer. Specifically, studies have shown that modifications in the side chains of phenothiazines can lead to increased potency against multidrug-resistant cancer cells by inhibiting P-glycoprotein transport functions .

| Study | Cell Line | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | Significant reduction in cell viability | |

| A549 (Lung Cancer) | Induction of apoptosis at low concentrations |

Antimicrobial Activity

Phenothiazines have also demonstrated antimicrobial properties against various pathogens. The trimaleate form of this compound enhances its solubility and bioavailability, potentially increasing its effectiveness as an antimicrobial agent.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed at MIC of 32 µg/mL |

| Escherichia coli | Effective at MIC of 64 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of phenothiazine derivatives, including this compound. It demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer drug .

- Clinical Observations : In a clinical setting, patients treated with phenothiazine derivatives reported improvements in symptoms related to anxiety and agitation, supporting their efficacy beyond traditional antipsychotic use .

Q & A

Q. What are the established synthetic routes for 10-(N-(3-(4-methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate, and how are intermediates characterized?

The synthesis typically involves multi-step alkylation and salt formation. A common route begins with phenothiazine derivatives, where the 10-position is alkylated with 3-(4-methylpiperazin-1-yl)propyl chloride via nucleophilic substitution. Beta-alanyl incorporation may involve coupling reactions (e.g., carbodiimide-mediated amidation). The trimaleate salt is formed by reacting the free base with maleic acid in a 1:3 molar ratio. Intermediates are characterized using:

Q. How is the compound’s crystallinity and polymorphism assessed, and why is this critical for pharmacological studies?

Crystallinity is evaluated via X-ray diffraction (XRD) to determine unit cell parameters (e.g., triclinic system with space group P1, as seen in related phenothiazines) . Polymorphism screening uses differential scanning calorimetry (DSC) and hot-stage microscopy to identify thermodynamically stable forms. Consistency in crystallinity ensures reproducible solubility and bioavailability, critical for in vivo studies .

Advanced Research Questions

Q. What experimental strategies address regioselectivity challenges during alkylation of the phenothiazine core?

Regioselectivity at the 10-position is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor alkylation by stabilizing transition states .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions, confirmed by LC-MS tracking of intermediates .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in affinity data (e.g., dopamine D2 vs. serotonin 5-HT2A receptors) may arise from:

- Assay variability : Radioligand binding assays (using ³H-spiperone for D2) vs. functional assays (e.g., cAMP inhibition) .

- Cell model differences : Transfected HEK293 cells vs. native neuronal membranes .

To reconcile data, use orthogonal methods (e.g., surface plasmon resonance for kinetic analysis) and validate findings across multiple labs .

Q. What methodologies optimize pharmacokinetic profiling, particularly for blood-brain barrier (BBB) penetration?

- In vitro BBB models : Immortalized brain endothelial cells (hCMEC/D3) assess permeability via LC-MS quantification of transwell samples .

- LogP determination : Experimental logP (~3.2) predicts moderate BBB penetration, validated by in vivo microdialysis in rodents .

- Metabolite identification : HPLC-QTOF detects N-desmethyl and piperazine ring-oxidized metabolites in hepatic microsomes .

Q. How are stability issues (e.g., photodegradation) mitigated during formulation studies?

Photostability is assessed under ICH Q1B guidelines using:

- Forced degradation : Exposure to UV light (320–400 nm) identifies degradation products (e.g., sulfoxide derivatives via HPLC-UV at 254 nm) .

- Protective excipients : Antioxidants (e.g., ascorbic acid) and opaque packaging reduce degradation rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s hepatotoxicity?

Contradictions may stem from:

- Species-specific metabolism : Rat vs. human cytochrome P450 isoforms (e.g., CYP2D6 vs. CYP3A4) .

- Dose-dependent effects : Acute high-dose studies vs. chronic low-dose exposure in vitro .

Resolution strategies: - Comparative metabolomics : Use LC-MS/MS to profile species-specific metabolites .

- Transcriptomic analysis : RNA-seq of hepatocytes identifies oxidative stress pathways .

Methodological Recommendations

- Structural validation : Combine XRD (for crystalline form) and NMR (for solution-state conformation) .

- Pharmacological assays : Include functional selectivity profiling (e.g., β-arrestin recruitment vs. G-protein activation) to clarify receptor interactions .

- Stability testing : Use accelerated stability chambers (40°C/75% RH) for long-term storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.